tert-Butyl 2-Formyl-4-(trifluoromethoxy)phenylcarbamate
Overview
Description
Preparation Methods
The synthesis of tert-Butyl 2-Formyl-4-(trifluoromethoxy)phenylcarbamate involves multiple steps. One common synthetic route includes the protection of an amino group with a tert-butyl carbamate (BOC) group, followed by formylation and introduction of the trifluoromethoxy group . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may involve scaling up these laboratory procedures with optimizations for yield and purity .
Chemical Reactions Analysis
tert-Butyl 2-Formyl-4-(trifluoromethoxy)phenylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 2-Formyl-4-(trifluoromethoxy)phenylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein modifications.
Medicine: Research involving this compound may contribute to the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-Formyl-4-(trifluoromethoxy)phenylcarbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The trifluoromethoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution within biological systems .
Comparison with Similar Compounds
tert-Butyl 2-Formyl-4-(trifluoromethoxy)phenylcarbamate can be compared with similar compounds such as:
tert-Butyl 2-Formyl-4-methoxyphenylcarbamate: Lacks the trifluoromethoxy group, which may result in different chemical properties and reactivity.
tert-Butyl 2-Formyl-4-(trifluoromethyl)phenylcarbamate: Contains a trifluoromethyl group instead of trifluoromethoxy, affecting its electronic and steric properties.
tert-Butyl 2-Formyl-4-(difluoromethoxy)phenylcarbamate: Has one less fluorine atom, which can influence its reactivity and interactions.
These comparisons highlight the unique properties of this compound, particularly the presence of the trifluoromethoxy group, which can significantly impact its chemical behavior and applications.
Biological Activity
tert-Butyl 2-formyl-4-(trifluoromethoxy)phenylcarbamate is a synthetic compound with potential biological activities due to its unique chemical structure. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C13H14F3NO4
- Molecular Weight : 305.25 g/mol
- CAS Number : 505084-60-6
The compound features a trifluoromethoxy group, which is known for enhancing lipophilicity and bioactivity, making it a candidate for drug discovery and development.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, primarily focusing on its potential as an inhibitor in different biological pathways.
- Inhibition of Protein Kinases : The compound has shown promise in inhibiting specific protein kinases, which are crucial in various signaling pathways. For example, studies have indicated that derivatives of similar structures can selectively inhibit G protein-coupled receptor kinases (GRKs) with significant potency and selectivity .
- Metabolism : Research indicates that the trifluoromethoxy group may influence the metabolic stability of the compound, potentially leading to favorable pharmacokinetic profiles .
- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties, suggesting that this compound could be explored for therapeutic applications against bacterial infections .
Case Studies and Research Findings
Several studies have provided insights into the biological activity of compounds related to this compound:
Pharmacological Applications
The unique properties of this compound make it a candidate for various pharmacological applications:
- Cancer Therapy : Due to its ability to inhibit specific kinases involved in cancer cell signaling pathways.
- Antimicrobial Agents : As indicated by its potential efficacy against bacterial strains.
- Inflammatory Diseases : The modulation of kinase activity could also play a role in reducing inflammation.
Properties
IUPAC Name |
tert-butyl N-[2-formyl-4-(trifluoromethoxy)phenyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO4/c1-12(2,3)21-11(19)17-10-5-4-9(6-8(10)7-18)20-13(14,15)16/h4-7H,1-3H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUUAEMQZAOMHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)OC(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501166098 | |
Record name | 1,1-Dimethylethyl N-[2-formyl-4-(trifluoromethoxy)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501166098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
505084-60-6 | |
Record name | 1,1-Dimethylethyl N-[2-formyl-4-(trifluoromethoxy)phenyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=505084-60-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[2-formyl-4-(trifluoromethoxy)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501166098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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